![molecular formula C11H7Br2N5O3 B1259918 Latonduine B](/img/structure/B1259918.png)
Latonduine B
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Overview
Description
Latonduine B is a natural product found in Stylissa carteri with data available.
Scientific Research Applications
Structure and Synthesis
Latonduines A and B are alkaloids with unique heterocyclic skeletons, isolated from the marine sponge Stylissa carteri. The structure of latonduines was confirmed through spectroscopic data and synthesis, proposing ornithine as their biogenetic precursor (Linington et al., 2003).
Antiproliferative Activities
Latonduine derivatives have been synthesized, including indole ring-fused benzazepinone series, showing antiproliferative activities on breast cancer cell lines. Some derivatives exhibited notable cytotoxic activities (Putey et al., 2007).
Application in Cystic Fibrosis Treatment
Latonduine A and its analogs have shown activity as F508del-cystic fibrosis transmembrane regulator (CFTR) correctors in cell-based assays. The correction activity is attributed to simultaneous inhibition of PARP3 and PARP16 (Centko et al., 2020). Additionally, latonduine analogs have been developed that are more potent F508del-CFTR correctors. These analogs inhibit poly-ADP ribose polymerase (PARP) isozymes 1, 3, and 16, providing insights into their mechanism of action (Carlile et al., 2016).
PARP Inhibition and CFTR Trafficking
The latonduines, identified as F508del-CFTR trafficking correctors, modulate poly(ADP-ribose) polymerase (PARP) activity. This modulation is key to their efficacy in correcting F508del-CFTR trafficking, indicating a new pathway for cystic fibrosis treatments (Carlile et al., 2012).
Novel Chemical Structures and Antiproliferative Activity
Several latonduine derivatives, including Schiff bases and their metal complexes, have been synthesized and evaluated for their antiproliferative activities. These studies contribute to understanding the structure-activity relationships of latonduine derivatives (Wittmann et al., 2023). Additionally, latonduine and indoloquinoline derivatives and their copper(II) complexes have been developed, demonstrating significant antiproliferative activities and insights into their kinase inhibitory profiles (Wittmann et al., 2022).
properties
Product Name |
Latonduine B |
---|---|
Molecular Formula |
C11H7Br2N5O3 |
Molecular Weight |
417.01 g/mol |
IUPAC Name |
12-amino-3,4-dibromo-7-oxo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-14-carboxylic acid |
InChI |
InChI=1S/C11H7Br2N5O3/c12-5-4-3-2(16-11(14)18-7(3)10(20)21)1-15-9(19)6(4)17-8(5)13/h17H,1H2,(H,15,19)(H,20,21)(H2,14,16,18) |
InChI Key |
ARYHGXSLRQWMGE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |
Canonical SMILES |
C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |
synonyms |
latonduine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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